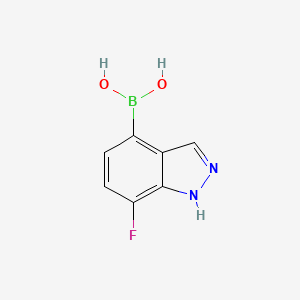

7-Fluoro-1H-indazole-4-boronic acid

Description

Properties

IUPAC Name |

(7-fluoro-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWKDTSMJKVPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263433 | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-84-4 | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(7-fluoro-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indazole Scaffold: a Privileged Structure in Heterocyclic Chemistry

The indazole, or benzopyrazole, ring system is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. dntb.gov.uaresearchgate.netresearchgate.netnih.govnih.gov Its rigid structure and ability to participate in various non-covalent interactions have led to its classification as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. dntb.gov.uaresearchgate.netresearchgate.net

Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor properties. researchgate.netresearchgate.netnih.govnih.gov The versatility of the indazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of a molecule's pharmacological profile. At least 43 indazole-based compounds have been investigated in clinical trials or are currently used as therapeutic agents. nih.govnih.gov

Boronic Acids: Versatile Synthons for Modular Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, are indispensable reagents in modern organic synthesis. boronmolecular.comnih.govwikipedia.orgpharmiweb.com Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. boronmolecular.comnih.gov A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol or amine functionalities. boronmolecular.comwikipedia.org

The most prominent application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnih.gov This reaction, which involves the palladium-catalyzed coupling of a boronic acid with an organohalide, has revolutionized the synthesis of biaryls and other complex organic structures. nih.govpharmiweb.com Boronic acids are also employed in other important transformations, such as the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgpharmiweb.com

The versatility of boronic acids extends to their derivatives, such as boronate esters, which often exhibit enhanced stability and can be tailored for specific synthetic applications. pharmiweb.com The ability to introduce the boronic acid group at a late stage of a synthetic route further enhances its utility in the modular construction of complex molecules. researchgate.net

The Influence of Fluorine in Aromatic Systems

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. core.ac.uknih.govtandfonline.comnih.gov Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the electronic distribution within an aromatic ring. core.ac.uktandfonline.com This can affect the acidity or basicity of nearby functional groups, influence the molecule's dipole moment, and modulate its reactivity. core.ac.uktandfonline.com

One of the most significant effects of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. tandfonline.com This can lead to a longer biological half-life for fluorinated drugs. tandfonline.com

Fluorine substitution can also impact a molecule's lipophilicity, which in turn affects its ability to cross cell membranes. nih.govtandfonline.comnih.gov While the effect can vary depending on the specific molecular context, fluorination of aromatic rings generally increases lipophilicity. core.ac.uknih.gov Furthermore, the presence of fluorine can lead to unique intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence a molecule's binding affinity to biological targets. ossila.com

The Research Landscape of Boronic Acid Derivatives in Modular Synthesis

The combination of a privileged scaffold like indazole with the synthetic versatility of a boronic acid and the property-modulating effects of fluorine creates a powerful building block for modular synthesis. The use of boronic acid derivatives in the construction of compound libraries is a well-established strategy in drug discovery. enamine.net These libraries allow for the rapid exploration of chemical space and the identification of new bioactive molecules.

The Suzuki-Miyaura coupling is a cornerstone of this approach, enabling the efficient connection of various molecular fragments. nih.govenamine.net The development of specialized boronic acid derivatives, including those with fluorinated scaffolds, provides chemists with a diverse toolkit for creating novel compounds with tailored properties. enamine.net The ongoing research in this area focuses on the design and synthesis of new building blocks and the development of more efficient and selective coupling methodologies. researchgate.netmdpi.com

| Property | Description |

| Molecular Formula | C₇H₆BFN₂O₂ |

| Molecular Weight | 179.94 g/mol |

| CAS Number | 1186334-63-3 |

Advanced Synthetic Methodologies for 7-Fluoro-1H-Indazole-4-Boronic Acid and Analogous Indazole Boronic Acids

The synthesis of specifically substituted indazole boronic acids, such as this compound, is a critical endeavor in medicinal chemistry and materials science. The development of advanced synthetic methodologies allows for precise control over the regiochemistry and functional group tolerance required for creating complex molecular architectures. These methods can be broadly categorized into direct borylation of a pre-formed indazole core and indirect routes involving the construction of the indazole ring from precursors already containing the boronic acid moiety or a group that can be converted to it.

V. Computational and Theoretical Investigations of 7 Fluoro 1h Indazole 4 Boronic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict molecular geometries, energies, and other electronic characteristics, providing a foundational understanding of the molecule's behavior. For complex heterocyclic systems like 7-Fluoro-1H-indazole-4-boronic acid, DFT serves as an invaluable tool for elucidating structure-property relationships.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The most critical of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In this compound, the electron-withdrawing fluorine atom is expected to influence the energy levels of these orbitals, thereby tuning the molecule's reactivity. ossila.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.com These descriptors provide a more detailed picture of the molecule's stability and reactivity profile.

Table 1: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic compounds, and serve to demonstrate the type of data generated.)

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. ajchem-a.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electron donation and acceptance. For this compound, the HOMO is typically localized on the electron-rich indazole ring system, while the LUMO may be distributed over the boronic acid moiety and the aromatic core.

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions of positive and negative charge. This allows for the identification of sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to attack by electrophiles. In this compound, negative potential is expected to be concentrated around the electronegative nitrogen atoms of the indazole ring, the oxygen atoms of the boronic acid group, and the fluorine atom. These sites represent the most likely points for coordination to metal catalysts or interaction with positively charged species. ajchem-a.comnih.gov

Positive Regions (Blue): These areas are electron-deficient and are susceptible to attack by nucleophiles. Positive potential is typically found around the hydrogen atoms, particularly the acidic protons of the indazole N-H and the boronic acid O-H groups.

Neutral Regions (Green): These areas have a relatively neutral potential and are less likely to be involved in ionic interactions.

By analyzing the EPS map, chemists can predict how the molecule will interact with other reagents, guiding the design of synthetic strategies.

Mechanistic Studies of Synthetic Transformations

Theoretical calculations are instrumental in elucidating the complex mechanisms of chemical reactions, particularly those involving transition metal catalysts.

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov The generally accepted mechanism for this palladium-catalyzed reaction involves a catalytic cycle consisting of three primary steps. mdpi.comyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. mdpi.com

Transmetalation: The boronic acid (R-B(OH)₂) reacts with a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 7-fluoro-1H-indazol-4-yl moiety) to the Pd(II) complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Computational studies can model the energy profile of this entire cycle, identifying the rate-determining step and explaining the influence of ligands, solvents, and substrates on the reaction's efficiency. Studies on similar 4-substituted-1H-indazoles have shown that Suzuki-Miyaura reactions proceed efficiently, often without significant influence from the electronic or steric properties of the boronic acid partner. nih.gov

Direct C-H activation is an atom-economical strategy for functionalizing heterocyclic cores. nih.gov However, controlling the position of this functionalization (regioselectivity) is a significant challenge. Computational studies are crucial for understanding and predicting the regioselectivity of C-H activation on the 7-fluoro-1H-indazole scaffold.

The reactivity of the C-H bonds in the indazole ring is governed by electronic and steric factors. The electron-withdrawing nature of the fluorine atom at the C7 position influences the acidity and reactivity of adjacent C-H bonds. researchgate.net Computational studies on similar 4-substituted indazoles have been used to estimate the reactivity of the indazole ring, successfully predicting regioselective bromination at the C7 position. nih.gov DFT calculations can determine the relative energies of various C-H activation transition states, revealing the most kinetically favorable pathway and thus the most likely site of functionalization. This predictive power is essential for designing syntheses that yield a single, desired isomer.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and the way its molecules interact with each other are critical to its physical properties and its role in larger molecular assemblies.

Computational conformational analysis can predict the most stable arrangement of the boronic acid group relative to the indazole ring. This involves calculating the energy associated with the rotation around the C4-B bond to identify the lowest energy conformers.

Furthermore, the functional groups on the molecule facilitate a range of non-covalent intermolecular interactions:

Hydrogen Bonding: The N-H proton of the indazole and the O-H protons of the boronic acid are strong hydrogen bond donors. The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the boronic acid are strong hydrogen bond acceptors. These interactions can lead to the formation of dimers, trimers, or extended networks in the solid state.

π-π Stacking: The aromatic indazole ring can engage in π-π stacking interactions with neighboring molecules, contributing to crystal packing and stability.

H-F Interactions: The fluorine atom can participate in hydrogen bonding or halogen bonding, further influencing intermolecular organization. ossila.com

Understanding these interactions through computational modeling, often complemented by experimental data from techniques like X-ray crystallography, is key to predicting the material properties of the compound.

Hydrogen Bonding Networks in Crystalline and Solution States

The molecular structure of this compound, featuring both hydrogen bond donors (the indazole N-H and the boronic acid O-H groups) and acceptors (the indazole nitrogen and the boronic acid oxygen atoms), predisposes it to form extensive hydrogen bonding networks. In the solid state, arylboronic acids typically form hydrogen-bonded dimers or polymeric chains. The B(OH)2 group itself provides two donor and two acceptor sites, often leading to cyclic hydrogen-bonded systems. arpgweb.com The presence of the indazole moiety introduces additional possibilities for intermolecular interactions.

In solution, the nature of the solvent will heavily influence the hydrogen bonding patterns. In protic solvents, the compound will likely form hydrogen bonds with solvent molecules. In aprotic solvents, the intermolecular hydrogen bonds between solute molecules would be more prevalent, potentially leading to the formation of dimeric or oligomeric species. The specific arrangement would be a balance between the strengths of the various possible hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | State |

| Boronic Acid (-OH) | Boronic Acid (-OH) | Intermolecular | Crystalline/Solution |

| Indazole (N-H) | Boronic Acid (-OH) | Intermolecular | Crystalline/Solution |

| Indazole (N-H) | Indazole (N) | Intermolecular | Crystalline/Solution |

| C-H | Fluorine (F) | Intermolecular | Crystalline |

Tautomerism and Isomerization Pathways of Indazole Systems

Indazole systems are known to exhibit annular tautomerism, primarily between the 1H and 2H forms, where the proton is located on the N1 or N2 atom of the indazole ring, respectively. Computational studies on various indazole derivatives have been instrumental in determining the relative stabilities of these tautomers. nih.govresearchgate.netnih.gov

For most NH-indazoles, the 1H-tautomer is found to be the more stable form. nih.gov Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP, have shown that the energy difference between the 1H and 2H tautomers can be small, and in some substituted indazoles, the 2H-tautomer can even be more stable. nih.govresearchgate.net In the case of this compound, the electronic effect of the fluorine atom and the boronic acid group would influence the relative energies of the tautomers. It is anticipated that the 1H-tautomer would be the more stable form, consistent with the parent indazole and many of its derivatives.

Isomerization between the tautomers would proceed through a proton transfer mechanism. In the gas phase or in non-polar solvents, this would likely be an intramolecular process with a significant energy barrier. In protic solvents, the solvent molecules can facilitate the proton transfer, lowering the activation energy for isomerization.

Table 2: Comparison of Tautomer Stability in Indazole Derivatives (Illustrative)

| Compound | Method | Most Stable Tautomer | Energy Difference (kJ/mol) | Reference |

| 1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 1H | Varies with substitution | nih.gov |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G | 2H | ~1.9 | nih.gov |

| General NH-Indazoles | Theoretical Estimation | 1H (in most cases) | Varies | nih.gov |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. arpgweb.comresearchgate.net These theoretical predictions can be correlated with experimental data to aid in structure elucidation and assignment of spectral features.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT calculations, has proven effective in predicting NMR chemical shifts of organic molecules. nih.gov For this compound, theoretical calculations could predict the 1H, 13C, 19F, and 11B NMR spectra. By comparing the calculated chemical shifts with the experimental spectrum, a confident assignment of the signals to the specific nuclei in the molecule can be achieved. Studies on nitro-indazole derivatives have demonstrated a good correlation between DFT-calculated (B3LYP/6-311G(d,p)) and experimental NMR data. arpgweb.com

Similarly, the vibrational frequencies and intensities calculated using DFT can be compared to the experimental IR and Raman spectra. researchgate.netnih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic stretching frequencies of the O-H, N-H, B-O, and C-F bonds can be identified. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Vi. Synthetic Utility and Role As a Key Building Block in Advanced Molecular Construction

Precursor in the Synthesis of Diverse Indazole-Based Chemical Libraries

7-Fluoro-1H-indazole-4-boronic acid is a valuable starting material for the creation of diverse chemical libraries centered around the indazole core. The indazole structure, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a prominent feature in many pharmaceuticals due to its wide range of biological activities, including anti-tumor, analgesic, and anti-inflammatory effects. researchgate.net The development of efficient synthetic routes to indazole derivatives is a significant area of research. researchgate.net

The boronic acid functional group at the 4-position of the 7-fluoro-1H-indazole scaffold provides a versatile handle for a variety of coupling reactions, most notably the Suzuki coupling. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, leading to a vast number of structurally diverse indazole derivatives.

For instance, in the synthesis of potential anti-cancer agents, various boronic acid pinacol (B44631) esters can be reacted with a functionalized indazole core to generate a library of compounds for biological evaluation. nih.gov The fluorine atom at the 7-position can also influence the molecule's properties, such as its electronic character and potential for hydrogen bonding, further contributing to the diversity of the resulting library. ossila.com The ability to readily generate these libraries is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing researchers to systematically explore how different substituents on the indazole core affect its biological activity.

A general scheme for the utilization of this compound in generating an indazole-based library via Suzuki coupling is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Aryl/Heteroaryl Halide (R-X) | Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 4-(Aryl/Heteroaryl)-7-fluoro-1H-indazole |

This table illustrates the fundamental components of a Suzuki coupling reaction employing this compound to build a chemical library. The "R" group on the aryl or heteroaryl halide can be varied extensively to generate a large number of distinct products.

Scaffold for Complex Polyheterocyclic Systems via Cascade Reactions

The structural features of this compound make it an excellent scaffold for the construction of more complex polyheterocyclic systems through cascade reactions. Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive transformations in a single synthetic operation without the need to isolate intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

The indazole nucleus, combined with the reactive boronic acid moiety, can participate in a variety of cascade sequences. For example, a reaction could be initiated at the boronic acid group, followed by a cyclization event involving the indazole nitrogen or other functional groups that have been introduced.

While specific examples of cascade reactions starting directly from this compound are not extensively detailed in the provided search results, the synthesis of related indazole derivatives often involves cyclization steps that are mechanistically similar to components of potential cascade sequences. nih.gov For instance, the synthesis of 1H-indazoles can be achieved through the cyclization of o-haloaryl N-sulfonylhydrazones, a process that could potentially be integrated into a cascade sequence. nih.gov

The development of novel cascade reactions utilizing this building block is an active area of research, with the potential to unlock new and efficient pathways to complex molecules with interesting biological properties.

Applications in Diversity-Oriented Synthesis (DOS) for Structural Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to generate structurally diverse and complex small molecules from a common starting material. nih.gov This approach is particularly valuable for exploring novel chemical space and identifying compounds with new biological activities. nih.gov this compound is a well-suited building block for DOS campaigns due to its inherent functionality and potential for divergent reaction pathways.

The presence of multiple reactive sites on the 7-fluoro-1H-indazole core—the boronic acid, the N-H of the pyrazole ring, and the aromatic ring itself—allows for the application of a variety of chemical transformations. By carefully selecting reaction conditions and reagents, a single starting material can be elaborated into a wide range of distinct molecular scaffolds.

For example, a DOS strategy could involve:

Suzuki coupling at the boronic acid to introduce a first point of diversity.

N-alkylation or N-arylation of the indazole ring to introduce a second point of diversity.

Further functionalization of the aromatic ring or the newly introduced substituents.

This multi-directional approach can rapidly generate a library of compounds with significant skeletal and stereochemical diversity, which is a hallmark of DOS. nih.gov The resulting collection of molecules can then be screened in high-throughput assays to identify novel biological probes or potential drug leads.

Strategic Intermediate for Site-Specific Functionalization and Molecular Tagging

The well-defined reactivity of the boronic acid group makes this compound a strategic intermediate for the site-specific functionalization of larger molecules and for molecular tagging applications. The ability to introduce the 7-fluoro-4-indazolyl moiety at a specific position within a complex molecule is highly valuable in medicinal chemistry and chemical biology.

Site-Specific Functionalization:

In the context of drug development, it is often necessary to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties. The boronic acid provides a reliable chemical handle to attach the 7-fluoroindazole unit to another molecule through a Suzuki coupling reaction. This allows for the precise and predictable modification of a parent structure.

| Parent Molecule (with Halide) | Reagent | Resulting Molecule |

| R-X | This compound | R-(7-Fluoro-1H-indazol-4-yl) |

This table demonstrates how this compound can be used to install the 7-fluoroindazole group onto a molecule of interest, "R," which contains a halide (X).

Molecular Tagging:

Molecular tagging involves the attachment of a specific chemical group (a tag) to a molecule of interest to enable its detection, purification, or to study its interactions. The 7-fluoroindazole moiety can serve as such a tag. For instance, the fluorine atom can be used as a probe in ¹⁹F NMR studies, which is a powerful technique for studying molecular interactions and conformations.

Furthermore, the indazole ring system itself can be a useful tag due to its unique spectroscopic properties. While not directly mentioned for this compound, other functionalized indazoles have been used in the development of probes and inhibitors for various biological targets. sigmaaldrich.comnih.gov The ability to attach this specific indazole derivative to a biomolecule or a small molecule library via the boronic acid function opens up possibilities for creating novel research tools.

Vii. Future Research Directions and Emerging Paradigms in 7 Fluoro 1h Indazole 4 Boronic Acid Chemistry

Development of Greener Synthetic Routes and Catalytic Systems

The chemical industry's increasing focus on sustainability is driving a shift towards more environmentally benign synthetic methodologies. For a compound like 7-fluoro-1H-indazole-4-boronic acid, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Recent research has highlighted the potential of employing natural and heterogeneous catalysts for the synthesis of indazole cores. For instance, studies have demonstrated the use of lemon peel powder as a green and efficient natural catalyst for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net This approach offers a biodegradable and cost-effective catalytic system. Similarly, copper oxide nanoparticles supported on activated carbon have been successfully used as a heterogeneous catalyst for the synthesis of 2H-indazoles in the green solvent polyethylene (B3416737) glycol (PEG-400). nih.gov These methods, while not yet applied directly to this compound, suggest a promising avenue for developing greener syntheses. The use of water as a solvent in multicomponent reactions for the synthesis of pyrazole-containing heterocycles further underscores the move towards more sustainable practices. researchgate.net

Future research will likely focus on adapting these greener catalytic systems for the specific synthesis of this compound. This could involve the design of bespoke biocatalysts or nano-catalysts that can efficiently mediate the key bond-forming reactions while operating under mild, environmentally friendly conditions.

Exploration of Novel Reactivities Beyond Established Cross-Coupling Reactions

While Suzuki-Miyaura cross-coupling reactions are the cornerstone of this compound chemistry, the exploration of its reactivity in other transformations is a burgeoning field of research. Unlocking new reaction pathways will significantly expand the synthetic utility of this building block.

A particularly promising area is the direct C–H activation and functionalization of the indazole core. Rhodium(III)-catalyzed C–H activation has been shown to be a powerful tool for the synthesis of functionalized 1H-indazoles. nih.govnih.govrsc.org These methods allow for the direct formation of C-C or C-N bonds at various positions of the indazole ring, bypassing the need for pre-functionalized starting materials.

Decarboxylative coupling reactions also present a novel approach to functionalization. Research has shown that fluoroalkyl carboxylic acids can undergo decarboxylative coupling, suggesting that the carboxylic acid precursor to this compound, 7-fluoro-1H-indazole-4-carboxylic acid, could potentially be used in similar transformations. nih.govbeilstein-journals.orgnih.gov

Furthermore, cycloaddition reactions involving the indazole nucleus or its precursors offer a pathway to complex fused heterocyclic systems. nih.govorganic-chemistry.orgnih.gov The application of this compound in multicomponent reactions is another underexplored area that could lead to the rapid assembly of diverse molecular scaffolds. researchgate.netrug.nlnih.govrsc.org

| Reaction Type | Catalyst/Conditions | Potential Application for this compound |

| C–H Activation | Rh(III) complexes | Direct functionalization of the indazole core at positions other than C4. |

| Decarboxylative Coupling | Metallaphotoredox catalysis | Alternative to boronic acid for C-C bond formation using the carboxylic acid precursor. |

| Cycloaddition | Arynes, Sydnones | Synthesis of novel fused heterocyclic systems containing the 7-fluoroindazole motif. |

| Multicomponent Reactions | Various catalysts | Rapid generation of molecular diversity from a single building block. |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the adoption of automated and continuous manufacturing processes. Integrating the synthesis of this compound and its derivatives into flow chemistry and high-throughput platforms is a key area for future development.

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. The continuous synthesis of boronic acids has been demonstrated on a multigram scale with reaction times of less than a second. organic-chemistry.orgnih.gov Applying these principles to the synthesis of this compound could lead to a more efficient and on-demand production process. Furthermore, flow chemistry has been successfully employed in the synthesis of various heterocyclic compounds, including indazoles, demonstrating its versatility. mdpi.comuc.pt

Automated synthesis platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules. youtube.com These platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters for a given transformation. The integration of such high-throughput experimentation with the synthesis of this compound derivatives would dramatically accelerate the discovery of new compounds with desired properties.

Advanced Computational Modeling for De Novo Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers the potential to accelerate the design of new derivatives and predict their reactivity.

Density Functional Theory (DFT) studies have been used to investigate the physicochemical properties and reaction mechanisms of indazole derivatives. nih.gov Such calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its reaction intermediates. This understanding can guide the rational design of new reactions and catalysts.

De novo design algorithms, coupled with computational docking studies, can be used to design novel indazole-based compounds with specific biological targets. By starting with the this compound scaffold, these programs can explore a vast chemical space to identify new molecules with high predicted binding affinities. The synthesis of these computationally designed compounds can then be prioritized, streamlining the drug discovery process. nih.gov

Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions. By training these models on large datasets of known reactions, it may become possible to predict the optimal conditions and potential byproducts for reactions involving this compound, thereby reducing the amount of empirical experimentation required.

Investigation of Fluorine Effects on Reactivity and Selectivity in Underexplored Transformations

The presence of a fluorine atom at the 7-position of the indazole ring has a profound impact on the molecule's electronic properties, and consequently, its reactivity and biological activity. A deeper understanding of these "fluorine effects" in a wider range of chemical transformations is crucial for the rational design of new synthetic methods and functional molecules.

The introduction of fluorine can significantly alter the acidity, lipophilicity, and metabolic stability of a molecule. nih.govfrontiersin.org In the context of this compound, the electron-withdrawing nature of the fluorine atom influences the acidity of the boronic acid moiety and the reactivity of the indazole ring in electrophilic and nucleophilic reactions. ossila.com

While the effect of fluorine on the properties of some fluorinated heterocycles is well-documented, its influence on the regioselectivity and stereoselectivity of many underexplored reactions involving this compound remains to be systematically investigated. For example, how does the 7-fluoro substituent direct the outcome of C-H activation or cycloaddition reactions? Comparative studies with non-fluorinated analogues would be highly valuable in elucidating these effects.

Q & A

Q. What are the optimal synthetic routes for preparing 7-fluoro-1H-indazole-4-boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where halogenated intermediates (e.g., 7-fluoro-4-iodo-1H-indazole) are reacted with boronic acid precursors. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used, with catalytic systems optimized for electron-deficient aryl halides .

- Solvent System : A 1:1 mixture of THF/H₂O under reflux (80–100°C) balances solubility and reactivity.

- Base Choice : K₂CO₃ or Na₂CO₃ maintains pH >9 to prevent boronic acid protodeboronation .

- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves 70–85% yield. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.1–8.3 ppm (indazole H-3), δ 7.4–7.6 ppm (H-5/H-6), and δ 6.8–7.0 ppm (B–OH protons). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- HPLC-MS : Reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) with ESI-MS to detect [M+H]+ at m/z 180.0 .

- Elemental Analysis : Verify C, H, N, and B content (±0.3% of theoretical values) .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer :

- Temperature : Store at 2–8°C under inert gas (Ar/N₂) to prevent boronic acid oxidation .

- Moisture Control : Use desiccants (silica gel) in sealed vials to avoid hydrolysis.

- Light Sensitivity : Protect from UV exposure to prevent indazole ring degradation .

Advanced Research Questions

Q. How can researchers address low coupling efficiency in Suzuki reactions involving this compound?

- Methodological Answer : Common issues and solutions:

- Substrate Deactivation : Electron-withdrawing fluorine may reduce reactivity. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic turnover .

- Protodeboronation : Add 2–5 mol% of Cu(I) salts (e.g., CuTC) to stabilize the boronic acid intermediate .

- Side Reactions : Monitor for homocoupling by GC-MS; increase ligand-to-palladium ratio (2:1) to suppress undesired pathways .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer : Discrepancies may arise from tautomerism (1H vs. 2H-indazole forms) or residual solvents:

- Variable Temperature NMR : Perform at 25°C and -40°C to identify dynamic processes.

- 2D NMR (COSY, HSQC) : Assign cross-peaks to distinguish between regioisomers or impurities .

- DFT Calculations : Compare experimental ¹H/¹³C shifts with computational models (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate boron-related side reactions in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Use pinacol esters to stabilize boronic acids during acidic/basic steps. Deprotect with aqueous HCl (1M) before coupling .

- Sequential Coupling : Prioritize boron-sensitive reactions early in the synthesis pathway.

- Chelation Control : Add EDTA to reaction mixtures to sequester metal ions that promote decomposition .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.